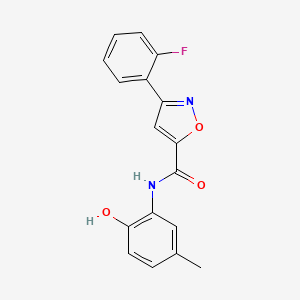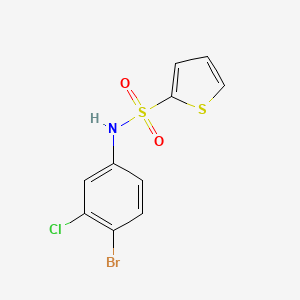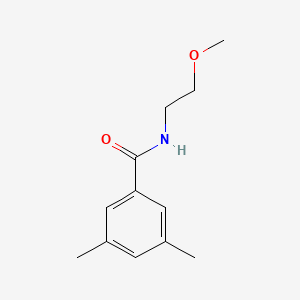
3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide
説明
3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is commonly referred to as FIPI, which stands for Fluorescently Labeled Phosphatidylinositol Probe. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in several cellular processes, including membrane trafficking, cell signaling, and cytoskeletal reorganization.
作用機序
FIPI inhibits the activity of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide by binding to the enzyme's catalytic domain and preventing it from interacting with its substrate, phosphatidylcholine. This results in a decrease in the production of phosphatidic acid, a lipid signaling molecule that plays a crucial role in several cellular processes.
Biochemical and Physiological Effects:
FIPI has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by reducing the production of phosphatidic acid, which is involved in the regulation of cytoskeletal dynamics. FIPI also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, FIPI has been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death.
実験室実験の利点と制限
FIPI has several advantages for lab experiments. It is a potent and specific inhibitor of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide, which makes it an ideal tool for investigating the role of this compound in various cellular processes. FIPI is also fluorescently labeled, which allows for easy visualization and tracking of its cellular localization. However, FIPI has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. In addition, the synthesis of FIPI is complex and time-consuming, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research of FIPI. One potential direction is to investigate the potential therapeutic benefits of FIPI in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide based on the structure of FIPI. Additionally, further research is needed to understand the long-term effects of FIPI on cells and tissues and to optimize its synthesis for widespread use in research.
科学的研究の応用
FIPI has been extensively studied in scientific research due to its potential therapeutic benefits. It has been shown to inhibit the activity of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide, which is involved in several cellular processes, including cell migration, proliferation, and survival. FIPI has been used in various studies to investigate the role of this compound in different cellular processes and to identify potential therapeutic targets for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-10-6-7-15(21)14(8-10)19-17(22)16-9-13(20-23-16)11-4-2-3-5-12(11)18/h2-9,21H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTHYWSTKGJLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4730540.png)


![methyl 2-[({[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4730572.png)
![3,4,5-trimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4730580.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-naphthyl)acrylamide](/img/structure/B4730585.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-3-chloro-4-methylaniline](/img/structure/B4730587.png)

![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4730593.png)
![4-{[(6-methyl-2-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B4730601.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4730603.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4730619.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanamide](/img/structure/B4730628.png)
![2-(2,3-dimethylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4730629.png)